molecular formula C12H8ClF3S B8426302 2-(Chloromethyl)-5-(4-(trifluoromethyl)phenyl)thiophene

2-(Chloromethyl)-5-(4-(trifluoromethyl)phenyl)thiophene

Cat. No.: B8426302
M. Wt: 276.71 g/mol
InChI Key: VGERZQACQPZHBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Chloromethyl)-5-(4-(trifluoromethyl)phenyl)thiophene is a useful research compound. Its molecular formula is C12H8ClF3S and its molecular weight is 276.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H8ClF3S

Molecular Weight

276.71 g/mol

IUPAC Name

2-(chloromethyl)-5-[4-(trifluoromethyl)phenyl]thiophene

InChI

InChI=1S/C12H8ClF3S/c13-7-10-5-6-11(17-10)8-1-3-9(4-2-8)12(14,15)16/h1-6H,7H2

InChI Key

VGERZQACQPZHBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(S2)CCl)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 61.3 (45 mg, 0.18 mmol) in DCM (0.9 mL) were added triethylamine (24 μL, 0.18 mmol) and thionyl chloride (19 μL, 0.26 mmol) at room temperature. The mixture was stirred overnight and concentrated to afford 61.4. The crude product was used without further purification.
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45 mg
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24 μL
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19 μL
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0.9 mL
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Synthesis routes and methods III

Procedure details

To a mixture of [5-(4-Trifluoromethyl-phenyl)-thiophen-2-yl]-methanol (1.52 g, 5.89 mmole) and triethyl amine (1.64 mL, 11.78 mmole) in DCM (100 mL) at 0° C., is injected methanesulfonyl chloride (0.91 mL, 11.78 mmole) dropwise. The reaction is kept at 0° C. for an hour and warmed up to room temperature for an hour. The reaction mixture is concentrated on rota vapor, and the resulting residue is purified on a silica gel column, eluting with 0-15% ethyl acetate in hexane and concentrated to provide the titled compound as off-white solid.
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1.52 g
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1.64 mL
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100 mL
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0.91 mL
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